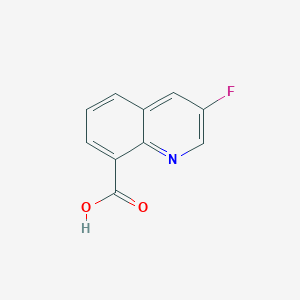
3-Fluoroquinoline-8-carboxylic acid
Vue d'ensemble
Description
3-Fluoroquinoline-8-carboxylic acid is a compound related to a class of synthetic antibacterial agents known as fluoroquinolones. These compounds typically contain a fluorine atom and a quinolone core, which is essential for their antibacterial activity. The fluoroquinolones are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria, making them effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of fluoroquinoline derivatives often involves multi-step reactions starting from various precursors such as tetrafluorobenzene or halogenated quinolines. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids was achieved from 1,2,3,4-tetrafluoro benzene . Another approach involved the lithiation of functionalized fluoroquinolines to introduce additional substituents, such as iodine, for the development of ligands for medical imaging . The synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives included a key step of forming a C-7 fatty amide derivative .
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives is characterized by the presence of a quinolone core with a carboxylic acid group at the 3-position and a fluorine atom at the 6-position. The presence of additional substituents, such as cyclopropyl groups or secondary amines, can significantly influence the compound's antibacterial activity and selectivity . The absolute configuration and intermediates of fluoroquinoline derivatives, such as flumequine, have been determined using X-ray crystallography and NMR analysis .
Chemical Reactions Analysis
Fluoroquinoline derivatives undergo various chemical reactions during their synthesis, including metalation, iodination, cyclization, and reductive lactamization . These reactions are crucial for introducing functional groups that enhance the antibacterial properties of the compounds. For example, the direct interaction between chloro-fluoro-quinoline carboxylic acid and primary α-amino acids followed by reductive lactamization produced pyrido[2,3-f]quinoxaline-8-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms and other substituents affects the compounds' lipophilicity and, consequently, their pharmacokinetic properties. Spectroscopic methods, including FTIR, NMR, and UV-Vis, along with computational studies, have been used to characterize these compounds and understand their properties . The antibacterial activity of these compounds is often assessed through in vitro studies against various bacterial strains, and their efficacy is measured in terms of minimum inhibitory concentration (MIC) values .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- A series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids were prepared, with variations at C-8 of the quinolone ring system, including fluorine, showing relative enhancement of in vitro activities (Sánchez et al., 1988).
- 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids by halogen/metal permutation, and into 2-bromo-3-fluoroquinoline-4-carboxylic acids by deprotonation and carboxylation (Ondi et al., 2005).
Antibacterial Properties
- Novel fluoroquinolones substituted at the 8 position showed reduced phototoxicity and preserved antibacterial activity upon UV irradiation, suggesting a key role of substitution in the quinolone nucleus (Matsumoto et al., 1992).
- A study on 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the significant antibacterial activities of these compounds against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Fluoroquinoline-8-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption in DNA synthesis inhibits bacterial growth and leads to bacterial cell death .
Biochemical Pathways
The action of 3-Fluoroquinoline-8-carboxylic acid affects the biochemical pathways involved in DNA synthesis and replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to an inability of the bacteria to replicate and ultimately causing cell death .
Pharmacokinetics
They are usually well absorbed after oral administration, with good tissue penetration and broad distribution in body fluids and tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluoroquinolones contribute to their bioavailability and therapeutic effectiveness .
Result of Action
The primary result of the action of 3-Fluoroquinoline-8-carboxylic acid is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis, which is a critical process for bacterial survival and proliferation .
Propriétés
IUPAC Name |
3-fluoroquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUVYREXQUUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288104 | |
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-8-carboxylic acid | |
CAS RN |
1807542-81-9 | |
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



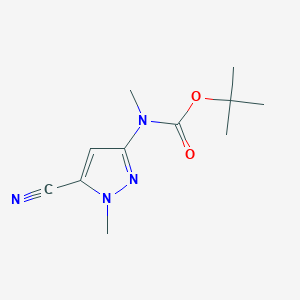
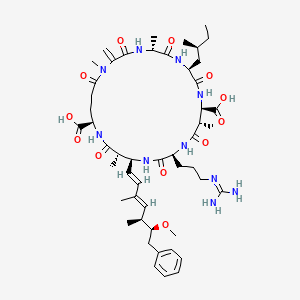
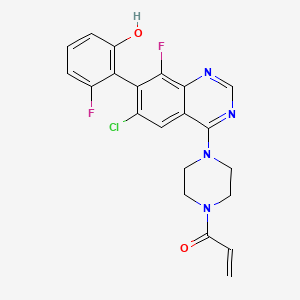
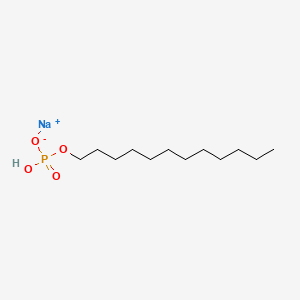

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)

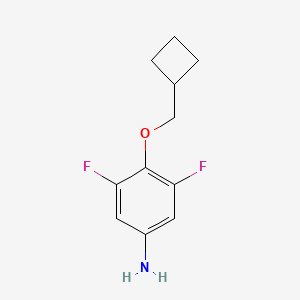

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)